(3-(Ethyl(methyl)carbamoyl)phenyl)boronic acid
Overview
Description
“(3-(Ethyl(methyl)carbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C10H14BNO3 . It has an average mass of 207.034 Da and a mono-isotopic mass of 207.106674 Da .
Molecular Structure Analysis
The molecular structure of “(3-(Ethyl(methyl)carbamoyl)phenyl)boronic acid” consists of an ethyl(methyl)carbamoyl group attached to the 3-position of a phenyl ring, which is further substituted at the boronic acid group .Physical And Chemical Properties Analysis
“(3-(Ethyl(methyl)carbamoyl)phenyl)boronic acid” is a solid at room temperature . It has a molecular weight of 207.04 .Scientific Research Applications
Optical Modulation and Saccharide Recognition : Phenyl boronic acids (PBAs), including variants like 3-carboxyphenylboronic acid, have been used for saccharide recognition and the optical modulation of single-walled carbon nanotubes. This is due to their binding properties with pendant diols, useful for detecting saccharides like fructose and others (Mu et al., 2012).
Copper-Catalyzed Synthesis : In synthetic chemistry, boronic acids have been used in copper-catalyzed hydroarylation processes for stereoselective synthesis. This is important for the creation of compounds like 3-arylacrylates (Kirai & Yamamoto, 2011).
Binding with Biological Molecules : Studies have shown that borates interact with carbohydrates on biological membranes. For instance, 3-(Propionamido)phenylboronic acid was studied for its binding profile with N-acetylneuraminic acid, demonstrating significant binding capabilities at physiological pH (Otsuka et al., 2003).
Bacteria Detection : 3-Aminophenylboronic acid has been used for bacteria detection due to its affinity binding reaction with diol-groups on bacterial cell walls (Wannapob et al., 2010).
Photophysical Properties : The photophysical properties of aryl boronic acid derivatives like 3-Methoxyphenyl boronic acid (3MPBA) have been explored, showing significant solvatochromic shifts and quantum yield variations in different solvents (Muddapur et al., 2016).
Fluorescent Chemosensors : Boronic acids are used in creating fluorescent chemosensors for detecting biological active substances like carbohydrates and bioactive substances, important in disease prevention and diagnosis (Huang et al., 2012).
NMR Spectroscopy in Structural Analysis : 11B NMR spectroscopy has been used to analyze the acidity and reactivity of phenyl boronic acid-diol condensations, providing insights into their binding with prototypical diols (Valenzuela et al., 2022).
Self-Healing Hydrogels : Boronic acid-based cross-linkers like bis(phenylboronic acid carbamoyl) cystamine have been developed for creating multifunctional, multiresponsive hydrogels, demonstrating potential in smart device fabrication (Guo et al., 2017).
Organic Synthesis and Binding : Boronic acids, including derivatives like {4-[(N-substituted amino)(diethoxyphosphoryl)methyl]phenyl}boronic acids, are used in organic synthesis, sensing, protein manipulation, and therapeutics (Zhang et al., 2017).
Glucose Binding : New classes of carbohydrate-binding boronic acids have been designed for complexing model glycopyranosides under physiologically relevant conditions (Dowlut & Hall, 2006).
Fluorescence Recognition in Cells : Boronic acid derivatives have been synthesized for use as sequential fluorescence probes in cell imaging, demonstrating potential for intracellular ion detection (Selvaraj et al., 2019).
Safety And Hazards
properties
IUPAC Name |
[3-[ethyl(methyl)carbamoyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO3/c1-3-12(2)10(13)8-5-4-6-9(7-8)11(14)15/h4-7,14-15H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUBMQPFOZJFAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)N(C)CC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657433 | |
Record name | {3-[Ethyl(methyl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Ethyl(methyl)carbamoyl)phenyl)boronic acid | |
CAS RN |
871333-07-2 | |
Record name | {3-[Ethyl(methyl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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